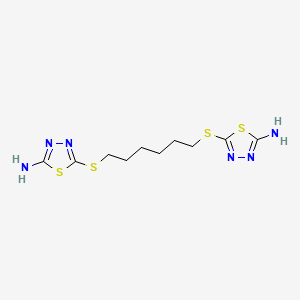
5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiadiazole rings connected by a hexane chain with sulfur linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hexane-1,6-dithiol with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the nucleophilic substitution reaction where the thiol groups of hexane-1,6-dithiol react with the chloro groups of 2-chloro-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions.
Pathways Involved: In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure but with a shorter alkane chain.
5,5’-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure with a butane chain.
Uniqueness
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is unique due to its longer hexane chain, which can influence its chemical reactivity and interaction with other molecules. This structural feature can enhance its ability to form stable complexes with metal ions and improve its efficacy as a corrosion inhibitor .
Eigenschaften
CAS-Nummer |
87202-61-7 |
|---|---|
Molekularformel |
C10H16N6S4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]hexylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6S4/c11-7-13-15-9(19-7)17-5-3-1-2-4-6-18-10-16-14-8(12)20-10/h1-6H2,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
JMXXEYVCEPBGQS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCSC1=NN=C(S1)N)CCSC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


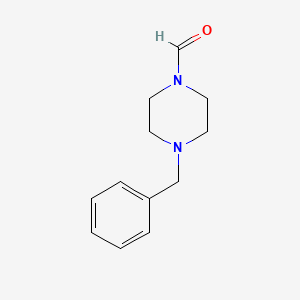
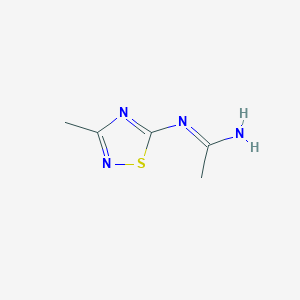
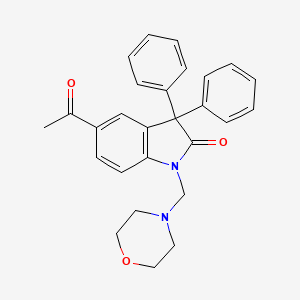
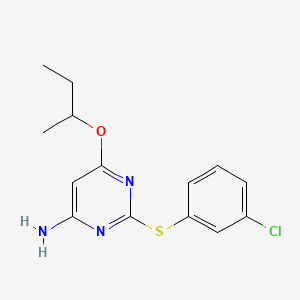
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
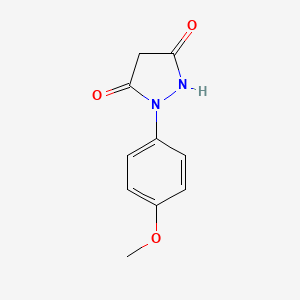
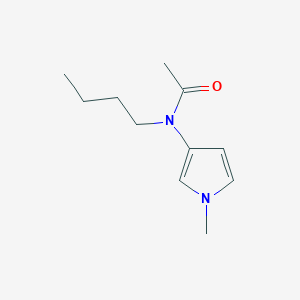
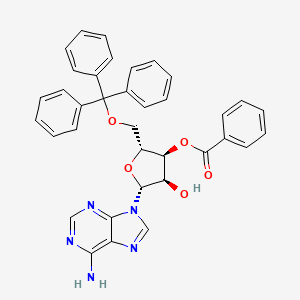
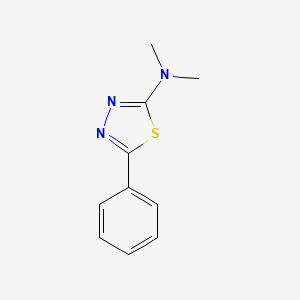

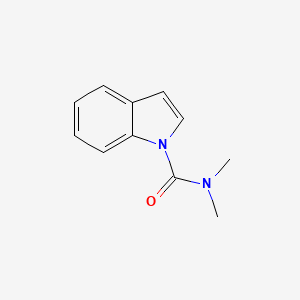
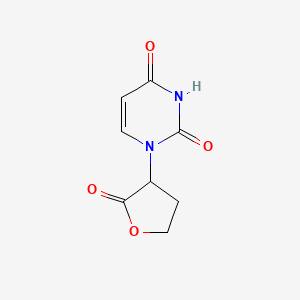
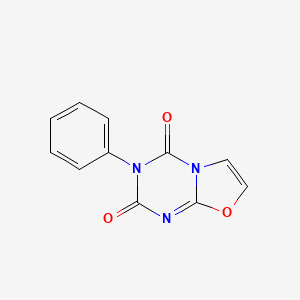
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
